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Introduction
LSM10 (Like-Sm protein 10) is a crucial component of the U7 small nuclear ribonucleoprotein

(snRNP) complex, which plays an essential role in the 3'-end processing of replication-

dependent histone pre-mRNAs.[1] Unlike the canonical Sm proteins found in spliceosomal

snRNPs, the U7 snRNP contains the specialized Sm-like proteins LSM10 and LSM11 in place

of SmD1 and SmD2.[1] This unique composition confers functional specificity to the U7 snRNP,

making LSM10 a protein of significant interest for understanding the regulation of histone gene

expression and for potential therapeutic intervention. This guide provides a comprehensive

overview of the structure, domains, and relevant experimental methodologies for studying

LSM10.

Quantitative Data Summary
The following table summarizes key quantitative data for human LSM10.
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Attribute Value Source

Organism Homo sapiens (Human) UniProt[2][3]

Primary Accession Number Q969L4 UniProt[2][3]

Amino Acid Length 123 UniProt[2][3]

Molecular Mass 14,080 Da UniProt[2]

Subcellular Localization
Cajal body, U7 snRNP,

Nucleus
UniProt[2], GeneCards[4]

Protein Structure and Domains
LSM10 is a member of the Sm/Lsm protein family, characterized by a conserved Sm-like (LSM)

domain. This domain is essential for the assembly of the heptameric ring structure of the U7

snRNP core.

The LSM Domain
The primary structural feature of LSM10 is its N-terminal LSM domain, which spans amino acid

residues 16-88.[2][5] This domain adopts a characteristic fold consisting of an α-helix followed

by five β-strands, which allows it to interact with other Sm and Lsm proteins to form a stable,

doughnut-shaped (toroidal) complex.[6] Within the context of the U7 snRNP, LSM10, along with

LSM11, replaces the canonical SmD1 and SmD2 proteins, forming a unique hetero-heptameric

ring around the U7 snRNA.[1][7]

The domain architecture of LSM10 can be visualized as follows:
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Caption: Domain architecture of the human LSM10 protein, highlighting the central LSM

domain.
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Role in the U7 snRNP Complex and Histone Pre-
mRNA Processing
LSM10 is an integral component of the U7 snRNP, which is responsible for the endonucleolytic

cleavage of histone pre-mRNAs to generate their mature 3' ends.[1] This process is critical for

the production of histones required during the S phase of the cell cycle.[2] The U7 snRNP,

through the base-pairing of its U7 snRNA component with the histone downstream element

(HDE) of the pre-mRNA, positions the cleavage machinery at the correct site.[5] LSM10, as

part of the U7-specific Sm ring, is essential for the proper assembly and function of this

complex.[1] It binds specifically to U7 snRNA and the downstream cleavage product (DCP) of

histone pre-mRNA in a U7 snRNP-dependent manner.[2]

The logical relationship of the core components of the U7 snRNP is illustrated below:
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Caption: The core components of the U7 snRNP and their interactions in histone pre-mRNA

processing.
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Experimental Protocols
The study of LSM10 often involves its expression and purification, as well as its analysis within

the context of the U7 snRNP complex. While specific protocols for LSM10 are often part of

larger studies on the U7 snRNP, the following sections outline the general methodologies

employed.

Recombinant Protein Expression and Purification
Recombinant LSM10 can be expressed in bacterial systems such as E. coli. The gene

encoding LSM10 is typically cloned into an expression vector with an affinity tag (e.g., 6xHis-

SUMO tag) to facilitate purification.

1. Expression:

Transform E. coli (e.g., BL21(DE3) strain) with the LSM10 expression plasmid.
Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-
0.8.
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate
for several hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
Harvest the cells by centrifugation.

2. Lysis:

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10
mM imidazole, 1 mM DTT, and protease inhibitors).
Lyse the cells by sonication or high-pressure homogenization on ice.
Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-
40 mM) to remove non-specifically bound proteins.
Elute the His-tagged LSM10 protein with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).

4. Tag Cleavage and Further Purification (Optional):
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If a cleavable tag (like SUMO) is used, incubate the eluted protein with a specific protease
(e.g., SUMO protease) to remove the tag.
Further purify the untagged LSM10 using ion-exchange and/or size-exclusion
chromatography to achieve high purity.

Immunoprecipitation of LSM10-Containing Complexes
Immunoprecipitation (IP) is used to isolate LSM10 and its interacting partners from cell

extracts.

1. Cell Lysate Preparation:

Harvest cells expressing LSM10 and wash with ice-cold PBS.
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM
Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
Incubate on ice for 30 minutes with occasional vortexing.
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

2. Pre-clearing the Lysate:

Incubate the cell lysate with Protein A/G-agarose or magnetic beads for 30-60 minutes at
4°C to reduce non-specific binding.
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new
tube.

3. Immunoprecipitation:

Add an anti-LSM10 antibody to the pre-cleared lysate and incubate for 1-2 hours or
overnight at 4°C with gentle rotation.
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2
hours at 4°C.
Collect the beads by centrifugation and wash them several times with cold lysis buffer to
remove unbound proteins.

4. Elution and Analysis:

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
LSM10 and suspected interacting proteins.
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In Vitro Reconstitution of the U7 snRNP
The functional analysis of LSM10 often involves the reconstitution of the U7 snRNP complex

from its individual components.

1. Preparation of Components:

Purify recombinant Sm proteins (SmE, SmF, SmG, SmB, SmD3) and the LSM10/LSM11
heterodimer.[2]
Synthesize U7 snRNA by in vitro transcription.

2. Assembly Reaction:

Combine the purified protein sub-complexes (e.g., SmE/F/G, SmB/D3, and LSM10/LSM11)
with the in vitro transcribed U7 snRNA in an assembly buffer (e.g., containing HEPES-KOH,
KCl, and MgCl2).[2]
The assembly is an ATP-dependent process and can be facilitated by the addition of a
nuclear extract or a purified SMN complex.[5]

3. Functional Assays:

The reconstituted U7 snRNP can be tested for its activity in histone pre-mRNA 3'-end
processing assays using a radiolabeled histone pre-mRNA substrate and a nuclear extract
containing other necessary processing factors.[1]

Conclusion
LSM10 is a specialized Sm-like protein that is fundamental to the structure and function of the

U7 snRNP complex. Its unique presence, along with LSM11, distinguishes the U7 snRNP from

spliceosomal snRNPs and is critical for the precise processing of histone pre-mRNAs. A

thorough understanding of the structure, domains, and interactions of LSM10 is essential for

elucidating the mechanisms of histone gene regulation. The experimental protocols outlined in

this guide provide a framework for the further investigation of LSM10 and its role in cellular

processes, which may ultimately inform the development of novel therapeutic strategies

targeting diseases with dysregulated cell cycle and histone metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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